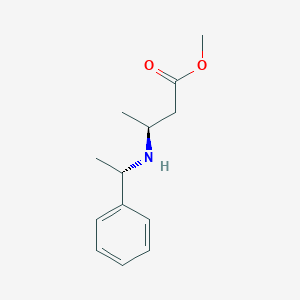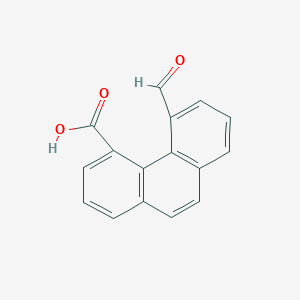
5-Formyl-4-phenanthrenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Formyl-4-phenanthrenecarboxylic acid (FPCA) is a compound that has been widely used in scientific research due to its unique properties. FPCA is a yellow crystalline solid that is soluble in organic solvents such as methanol, ethanol, and chloroform. This compound has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of 5-Formyl-4-phenanthrenecarboxylic acid is not fully understood, but it is believed to act as a chelating agent for metal ions, binding to them and causing a change in fluorescence intensity. This property has made 5-Formyl-4-phenanthrenecarboxylic acid a valuable tool for the detection and quantification of metal ions in biological systems.
Biochemical and Physiological Effects:
5-Formyl-4-phenanthrenecarboxylic acid has been shown to have low toxicity and does not exhibit any significant biochemical or physiological effects. This makes it an ideal tool for scientific research, as it does not interfere with the biological systems being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Formyl-4-phenanthrenecarboxylic acid is its high sensitivity and selectivity for metal ions, making it a valuable tool for the detection and quantification of these ions in biological systems. However, one limitation is that 5-Formyl-4-phenanthrenecarboxylic acid is only effective for the detection of certain metal ions and may not be suitable for the detection of others.
Orientations Futures
There are several future directions for the use of 5-Formyl-4-phenanthrenecarboxylic acid in scientific research. One potential application is the development of new materials with improved optoelectronic properties, using 5-Formyl-4-phenanthrenecarboxylic acid as a building block. Another area of research is the use of 5-Formyl-4-phenanthrenecarboxylic acid as a tool for the detection and quantification of metal ions in environmental samples, such as water and soil. Additionally, 5-Formyl-4-phenanthrenecarboxylic acid may have potential applications in the development of new drugs for the treatment of diseases such as cancer, where metal ions play a role in the progression of the disease.
In conclusion, 5-Formyl-4-phenanthrenecarboxylic acid is a valuable tool for scientific research due to its unique properties and potential applications in various fields. Its high sensitivity and selectivity for metal ions make it an ideal tool for the detection and quantification of these ions in biological systems. With further research, 5-Formyl-4-phenanthrenecarboxylic acid may have even more potential applications in the future.
Méthodes De Synthèse
The synthesis of 5-Formyl-4-phenanthrenecarboxylic acid can be achieved through several methods, including the reaction of 4-phenanthrenecarboxylic acid with formic acid and acetic anhydride, or by the oxidation of 5-formyl-4-phenanthrenecarboxaldehyde with potassium permanganate. The latter method is preferred due to its high yield and purity.
Applications De Recherche Scientifique
5-Formyl-4-phenanthrenecarboxylic acid has been used in various scientific research applications, including its use as a fluorescent probe for the detection of metal ions in biological systems. It has also been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and organic electronics.
Propriétés
Numéro CAS |
5684-15-1 |
|---|---|
Nom du produit |
5-Formyl-4-phenanthrenecarboxylic acid |
Formule moléculaire |
C16H10O3 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
5-formylphenanthrene-4-carboxylic acid |
InChI |
InChI=1S/C16H10O3/c17-9-12-5-1-3-10-7-8-11-4-2-6-13(16(18)19)15(11)14(10)12/h1-9H,(H,18,19) |
Clé InChI |
WNGATLAAVNRKQO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)C=O)C3=C(C=CC=C3C(=O)O)C=C2 |
SMILES canonique |
C1=CC2=C(C(=C1)C=O)C3=C(C=CC=C3C(=O)O)C=C2 |
Autres numéros CAS |
5684-15-1 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B188781.png)

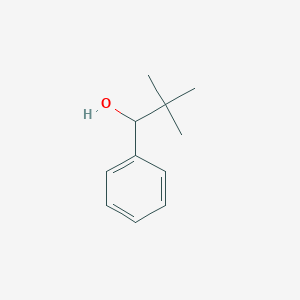
![2-Phenylimidazo[2,1-a]isoquinoline](/img/structure/B188784.png)
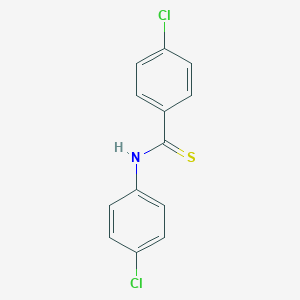


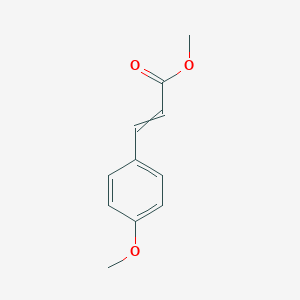
![5-Oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione](/img/structure/B188793.png)
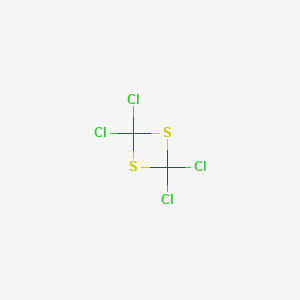
![N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B188797.png)

